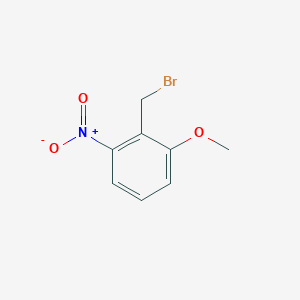

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZQICKUZAGVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173354 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-86-2 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

molecular structure of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

An In-depth Technical Guide on 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (CAS No: 19689-86-2). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the presence of three distinct functional groups on a benzene scaffold: a reactive bromomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. This guide includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis via benzylic bromination, and a discussion of its expected spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-1-methoxy-3-nitrobenzene possesses a substituted benzene core. The substituents are arranged in a 1,2,3- (or ortho) configuration, which induces significant steric and electronic effects that govern the molecule's reactivity. The bromomethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functionalities. The nitro group is a strong deactivating group, influencing the aromatic ring's susceptibility to further electrophilic substitution and modulating the reactivity of the benzylic position.

Quantitative and qualitative data for the compound are summarized in the table below. It should be noted that while the molecular formula and weight are well-defined, specific experimental physical constants such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | - |

| CAS Number | 19689-86-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Boiling Point | Data not available in published literature. | [1] |

| Melting Point | Data not available in published literature. | [1] |

| InChIKey | QWZQICKUZAGVFN-UHFFFAOYAU | [1] |

| SMILES | COC1=C(CBr)C(=CC=C1)N(=O)=O | - |

Synthesis Pathway and Experimental Protocol

The principal synthetic route to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene is the free-radical bromination of the benzylic methyl group of its precursor, 2-methyl-1-methoxy-3-nitrobenzene. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[3][4][5]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of the target compound.

Caption: Synthesis workflow for 2-(Bromomethyl)-1-methoxy-3-nitrobenzene via Wohl-Ziegler reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Wohl-Ziegler bromination applied to substituted toluenes.[6][7] Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Methyl-1-methoxy-3-nitrobenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile, chlorobenzene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1-methoxy-3-nitrobenzene and the solvent (approx. 0.1-0.2 M concentration).

-

Addition of Reagents: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the flask.

-

Reaction Execution: Heat the mixture to reflux (for CCl₄, approx. 77°C) with vigorous stirring. The reaction can be initiated by the application of heat or irradiation with a suitable lamp. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.

-

Workup: Once the reaction is complete (typically indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface), cool the reaction mixture to room temperature.[3]

-

Filter the solid succinimide by-product and wash the filter cake with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any residual HBr), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(Bromomethyl)-1-methoxy-3-nitrobenzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | -OCH₃ (methoxy) protons: A sharp singlet integrating to 3H, expected in the range of δ 3.9-4.1 ppm. -CH₂Br (bromomethyl) protons: A sharp singlet integrating to 2H, expected in the range of δ 4.5-4.8 ppm. Aromatic protons: Three protons on the aromatic ring, likely appearing as complex multiplets or distinct doublets/triplets between δ 7.2-8.0 ppm. The proton ortho to the nitro group is expected to be the most downfield shifted. |

| ¹³C NMR | -OCH₃ carbon: A signal expected around δ 55-60 ppm. -CH₂Br carbon: A signal expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the nitro group (C3) and the carbon bearing the methoxy group (C1) would be the most deshielded and shielded, respectively, due to electronic effects. The ipso-carbon attached to the bromomethyl group (C2) would also be clearly identifiable. |

| IR Spec. | C-H (aromatic): Stretching vibrations typically appear above 3000 cm⁻¹. C-H (aliphatic): Stretching vibrations for the methoxy and bromomethyl groups expected around 2850-2960 cm⁻¹. N=O (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-O (ether): Stretching band around 1200-1275 cm⁻¹. C-Br stretch: A signal is expected in the fingerprint region, typically around 550-650 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): The molecular ion peak would appear as a doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be 245 and 247. Fragmentation: A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 166. Another significant fragmentation pathway would be the formation of the methoxy-nitrobenzyl cation at m/z 166 after the loss of Br radical, which could undergo further fragmentation. |

Applications in Research and Drug Development

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a versatile building block. Its primary utility lies in its ability to act as a precursor for more complex molecules.

-

Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This enables the construction of diverse molecular libraries.

-

Scaffold Elaboration: The nitro group can be readily reduced to an amine. This newly formed amino group can then undergo numerous subsequent reactions, including diazotization, acylation, and reductive amination, providing a secondary point for molecular diversification.

-

Precursor for Heterocycles: The ortho-relationship of the functional groups makes this compound a potential precursor for the synthesis of various heterocyclic systems, such as isoindolinones, which are privileged structures in medicinal chemistry.

This combination of reactive sites makes the compound a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and functional organic materials.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 19689-86-2 | Benchchem [benchchem.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

The Dichotomous Reactivity of the Bromomethyl Group in Nitroaromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in nitroaromatic compounds. These molecules serve as versatile intermediates in organic synthesis and are pivotal in the development of novel therapeutics. The presence of the electron-withdrawing nitro group significantly influences the chemical behavior of the benzylic bromide, activating it towards a variety of transformations. This document outlines the key reaction mechanisms, provides quantitative data, details experimental protocols, and presents visual diagrams of the core processes to facilitate a comprehensive understanding.

Core Reactivity Principles

The reactivity of the bromomethyl group on a nitroaromatic ring is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This group deactivates the aromatic ring towards electrophilic substitution but significantly activates the benzylic carbon of the bromomethyl group towards nucleophilic attack and facilitates the formation of radical and anionic intermediates. The position of the nitro group (ortho, meta, or para) relative to the bromomethyl group also plays a crucial role in modulating this reactivity.

The primary reaction pathways include:

-

Nucleophilic Substitution (SN2)

-

Radical Reactions

-

Anion-Radical Mechanisms

-

Elimination Reactions

The electron-withdrawing nitro group makes the benzyl bromide moiety more susceptible to nucleophilic substitution reactions[1]. This allows for the formation of a wide variety of derivatives, including ethers, amines, and esters, which can be further utilized in the synthesis of complex organic molecules[1].

Nucleophilic Substitution Reactions (SN2)

The most common reaction pathway for bromomethyl nitroaromatics is the bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles.

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs[2]. This process typically results in the inversion of stereochemical configuration if the carbon is chiral[3]. The rate of the SN2 reaction is dependent on the concentration of both the nitroaromatic substrate and the nucleophile[2].

Factors influencing SN2 reactivity:

-

Nucleophile: Stronger, less sterically hindered nucleophiles favor the SN2 reaction.

-

Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Steric Hindrance: Substituents on the aromatic ring ortho to the bromomethyl group can sterically hinder the backside attack of the nucleophile, slowing the reaction rate[4][5][6]. For instance, the presence of two methyl groups in the 3- and 5-positions of 4-nitrobenzyl chloride completely inhibits the typical elimination reaction and instead favors SN2 displacement[4].

Radical and Anion-Radical Reactions

In addition to nucleophilic substitution, bromomethyl nitroaromatics can undergo reactions involving radical intermediates. These are often initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN)[7]. The benzylic C-H and C-Br bonds are relatively weak, making them susceptible to homolytic cleavage[8].

The reaction of 4-nitrobenzyl bromide with soft bases can lead to the formation of 1,2-bis(4-nitrophenyl)ethane via an anion-radical mechanism, whereas hard bases tend to favor the SN2 product[9]. This highlights the nuanced reactivity dependent on the choice of reagents[9].

The proposed mechanism often involves a single-electron transfer (SET) from the base to the nitroaromatic compound, generating a nitrobenzyl radical anion. This can then lose a bromide ion to form a nitrobenzyl radical, which can then dimerize or react with other species in the medium[10].

Quantitative Data Summary

The efficiency of synthetic procedures for producing bromomethyl nitroaromatics varies with the methodology. Below is a summary of yields reported for the synthesis of p-nitrobenzyl bromide and o-nitrobenzyl bromide.

Table 1: Synthesis of p-Nitrobenzyl Bromide

| Brominating Agent | Catalyst/Conditions | Substrate | Yield | Reference |

| Liquid Bromine | Heat (145-150°C) | p-Nitrotoluene | 53-59% | Organic Syntheses[11] |

| Liquid Bromine | Tungsten lamp | p-Nitrotoluene | 60-70% | Brewster (cited in[11]) |

| Liquid Bromine | Antimony tribromide | p-Nitrotoluene | 76% | Cavill (cited in[12]) |

| Bromide/Bromate | CCl₄, excess p-nitrotoluene | p-Nitrotoluene | High yield | Adimurthy et al. (cited in[12]) |

Table 2: Synthesis of o-Nitrobenzyl Bromide

| Brominating Agent | Initiator/Conditions | Substrate | Yield | Reference |

| HBr/H₂O₂ | Azobisisobutyronitrile, 72-75°C | o-Nitrotoluene | 98.5% | ChemicalBook[13] |

| HBr/H₂O₂ | Azobisisobutyronitrile, 72-75°C | o-Nitrotoluene | >90% | Patent CN109576483A[14] |

| HBr/H₂O₂ | Diisopropyl azodicarboxylate, 78-82°C | o-Nitrotoluene | 83.2% | Patent CN103641722A[15] |

Detailed Experimental Protocols

Protocol 1: Synthesis of p-Nitrobenzyl Bromide via Photochemical Bromination

This protocol is adapted from the procedure described by Brewster, which is noted for being simpler and more convenient than heating with liquid bromine alone[11].

Materials:

-

p-Nitrotoluene

-

Liquid Bromine

-

Carbon tetrachloride (or other suitable solvent)

-

Two 300-watt tungsten lamps

-

Reaction flask with reflux condenser and dropping funnel

-

Gas trap

-

Recrystallization solvent (e.g., ligroin)

-

Decolorizing carbon (Norite)

Procedure:

-

Dissolve p-nitrotoluene in a suitable solvent in the reaction flask.

-

Position the two 300-watt tungsten lamps to illuminate the flask.

-

Heat the mixture to reflux.

-

Slowly add liquid bromine dropwise to the refluxing solution over a period of several hours. The HBr gas evolved should be passed through a gas trap.

-

After the addition is complete, continue refluxing until the bromine color disappears.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to crystallize the crude product.

-

Collect the crude product by suction filtration and wash with a small amount of cold solvent.

-

For purification, dissolve the crude product in hot ligroin, add decolorizing carbon, and boil for 10 minutes[11].

-

Filter the hot solution rapidly with suction and allow the filtrate to cool, inducing crystallization.

-

Collect the purified crystals by suction filtration, wash with cold ligroin, and dry. The expected yield is 60-70%[11].

Safety Note: p-Nitrobenzyl bromide is a lachrymator and should be handled with caution in a well-ventilated fume hood. If it comes into contact with the skin, wash the affected area with alcohol[11].

Protocol 2: Synthesis of o-Nitrobenzyl Bromide using HBr/H₂O₂

This protocol is based on a high-yield, safer procedure that avoids the use of liquid bromine[13][14].

Materials:

-

o-Nitrotoluene

-

Dichloroethane (or chlorobenzene)

-

Azobisisobutyronitrile (AIBN)

-

40% Hydrobromic acid (HBr)

-

30% Hydrogen peroxide (H₂O₂)

-

5000 L reaction vessel equipped for heating and addition

-

Water for washing

Procedure:

-

In the reactor, combine dichloroethane and o-nitrotoluene. Add AIBN as the radical initiator[13].

-

In a separate preparation, mix another portion of o-nitrotoluene and dichloroethane, add 40% HBr, and heat the mixture to 72-75°C[13].

-

Slowly and simultaneously add the AIBN-containing solution and 30% H₂O₂ to the hot HBr mixture over a period of time (e.g., a 1:4 dropwise rate is mentioned)[13][14].

-

After the addition is complete, maintain the reaction temperature at 72-75°C for an additional 2 hours to ensure the reaction goes to completion[13][14].

-

Cool the reaction mixture to room temperature.

-

Allow the layers to separate. Remove the upper aqueous layer.

-

Wash the lower organic layer with water.

-

Remove the solvent (dichloroethane) by distillation under reduced pressure.

-

The resulting solid can be further purified by washing with cold dichloroethane to yield the white solid product[13]. This method reports a very high yield of 98.5% with high purity[13].

Applications in Drug Development and Synthesis

The reactivity of the bromomethyl group in nitroaromatics makes these compounds valuable building blocks in medicinal chemistry and organic synthesis.

-

Protecting Groups: The p-nitrobenzyl group is often used as a protecting group for carboxylic acids and phenols. It is stable under a variety of conditions but can be readily cleaved by reduction of the nitro group followed by cyclization or hydrolysis.

-

Synthetic Intermediates: These compounds are precursors to a wide range of substituted nitroaromatics. For example, o-nitrobenzyl bromide can be converted to o-nitrobenzaldehyde, a key intermediate in the synthesis of various heterocyclic compounds[16].

-

Pharmacophore Moiety: The nitroaromatic scaffold itself is present in numerous bioactive molecules. The ability to functionalize the benzylic position allows for the synthesis of libraries of compounds for drug discovery screening. For instance, 3-Methyl-4-nitrobenzyl bromide is a key intermediate in the production of various pharmaceuticals and agrochemicals[17].

Conclusion

The bromomethyl group in nitroaromatics exhibits a rich and varied reactivity profile, governed by the powerful electronic influence of the nitro substituent. Understanding the interplay between nucleophilic substitution, radical, and anion-radical pathways is crucial for harnessing these reagents effectively in synthesis. The choice of reaction conditions—particularly the nature of the base or nucleophile, solvent, and initiator—allows chemists to selectively steer the reaction towards the desired outcome. With robust synthetic protocols now available, these versatile intermediates will continue to be indispensable tools for researchers in organic chemistry and drug development.

References

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Improved Process For The Synthesis Of Para Nitrobenzyl Bromide [quickcompany.in]

- 13. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 14. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene as a Photolabile Protecting Group Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic chemistry and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), also known as photocages, offer an unparalleled level of control, enabling the release of a protected molecule with spatial and temporal precision upon irradiation with light. Among the various classes of PPGs, ortho-nitrobenzyl derivatives have emerged as a robust and versatile platform. This technical guide focuses on a specific, yet highly promising precursor, 2-(Bromomethyl)-1-methoxy-3-nitrobenzene , for the generation of such photolabile protecting groups.

This document provides a comprehensive overview of the synthesis, properties, and application of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene as a precursor for photolabile protecting groups, with a focus on its utility in protecting carboxylic acids, phosphates, and amines. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and development settings.

Core Concepts: The ortho-Nitrobenzyl Photolabile Protecting Group

The photolability of ortho-nitrobenzyl compounds stems from a light-induced intramolecular rearrangement, often described as a Norrish Type II reaction. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately cleaving the bond to the protected functional group and releasing it, typically alongside a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct.[1][2] The substitution pattern on the aromatic ring can significantly influence the photochemical properties of the protecting group, such as its absorption wavelength and quantum yield of photolysis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the precursor molecule, 2-(Bromomethyl)-1-methoxy-3-nitrobenzene, is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₈BrNO₃ | [3] |

| Molecular Weight | 246.06 g/mol | [3] |

| CAS Number | 19689-86-2 | [3] |

| Appearance | Likely a solid (based on related compounds) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

The primary and most direct route for the synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene involves the radical bromination of its methyl precursor, 2-methyl-1-methoxy-3-nitrobenzene.[4]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Materials:

-

2-Methyl-3-nitroanisole (1-methoxy-2-methyl-3-nitrobenzene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroanisole (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp (a standard 254 nm or 365 nm lamp can be used) to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-(Bromomethyl)-1-methoxy-3-nitrobenzene.

Note: This is a generalized protocol based on standard benzylic bromination procedures. Optimization of reaction conditions (e.g., solvent, initiator, reaction time) may be necessary to achieve optimal yields.

Application as a Photolabile Protecting Group Precursor

The utility of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene lies in its reactive bromomethyl group, which can readily undergo nucleophilic substitution with a variety of functional groups, including carboxylic acids, phosphates, and amines, to form the corresponding photolabile esters, phosphate esters, and N-protected compounds.

Protection of Carboxylic Acids

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add a solution of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting photolabile ester by column chromatography.

Protection of Phosphates

Experimental Protocol:

-

Dissolve the phosphate derivative (e.g., a dialkyl phosphate) (1.0 eq) in a polar aprotic solvent like DMF.

-

Add a suitable base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) and stir for 15-30 minutes.

-

Add 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (1.2 eq) to the reaction mixture.

-

Stir at room temperature overnight or until completion as monitored by TLC or ³¹P NMR.

-

Work-up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Purify the resulting photolabile phosphate triester by column chromatography.

Protection of Amines

Experimental Protocol:

-

To a solution of the amine (1.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile, add a mild base like potassium carbonate or triethylamine (1.5 eq).

-

Add 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (1.1 eq) and stir the mixture at room temperature.

-

Monitor the progress of the N-alkylation reaction by TLC.

-

Once the starting amine is consumed, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the N-(2-methoxy-3-nitrobenzyl) protected amine by column chromatography.

Photodeprotection

The removal of the 2-methoxy-3-nitrobenzyl protecting group is achieved by irradiation with UV light. The specific wavelength and duration of irradiation will depend on the substrate and the experimental setup.

General Photodeprotection Protocol:

-

Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent can influence the reaction rate and byproduct formation.

-

Irradiate the solution with a UV lamp. Typical wavelengths for o-nitrobenzyl groups are in the range of 300-365 nm.[2]

-

Monitor the deprotection process by TLC, HPLC, or NMR spectroscopy to determine the optimal irradiation time.

-

Upon complete cleavage, the solvent is removed under reduced pressure, and the deprotected compound can be isolated and purified from the photolytic byproducts.

Quantitative Data

| Photochemical Parameter | Estimated Value/Range | Notes |

| Optimal Photolysis Wavelength (λmax) | 300 - 365 nm | Typical for o-nitrobenzyl chromophores.[2] |

| Quantum Yield (Φ) | 0.01 - 0.5 | Highly dependent on the protected functional group and solvent conditions.[5][6] |

| Photolysis Byproduct | 2-Methoxy-3-nitrosobenzaldehyde |

Signaling Pathways and Experimental Workflows

The application of photolabile protecting groups is particularly powerful in biological systems for the controlled release of signaling molecules, enzyme substrates, or drugs. The workflow for such an experiment is depicted below.

Caption: Experimental workflow for utilizing a caged bioactive molecule.

Logical Relationships in Photodeprotection

The photodeprotection process follows a well-defined sequence of events initiated by light absorption.

Caption: Key steps in the photodeprotection of o-nitrobenzyl compounds.

Conclusion

2-(Bromomethyl)-1-methoxy-3-nitrobenzene serves as a valuable and accessible precursor for the synthesis of a range of photolabile protecting groups. Its straightforward preparation and the reactivity of the benzylic bromide position allow for the efficient caging of various important functional groups. The ability to trigger the release of these functionalities with light provides researchers in chemistry, biology, and medicine with a powerful tool for precise molecular control. While further characterization of the specific photophysical properties of this particular derivative is warranted, the extensive knowledge base surrounding ortho-nitrobenzyl photochemistry provides a strong foundation for its successful application. This guide offers the necessary theoretical background and practical protocols to begin exploring the potential of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene in a variety of research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 19689-86-2 | Benchchem [benchchem.com]

- 5. Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

The Nitrobenzyl Cage: A Technical Guide to 2-Methoxy-6-Nitrobenzyl Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The precise control over the activity of bioactive molecules is a cornerstone of modern medicinal chemistry and chemical biology. Among the arsenal of tools available, photolabile protecting groups (PPGs), or "caged" compounds, have emerged as powerful instruments for spatiotemporal control of biological processes. This technical guide delves into the core of a particularly advantageous class of PPGs: the 2-methoxy-6-nitrobenzyl compounds. These structures offer a blend of favorable photochemical properties and synthetic accessibility, making them invaluable for a range of applications, from fundamental research to drug delivery.

This guide provides an in-depth overview of the synthesis, photochemical properties, and applications of 2-methoxy-6-nitrobenzyl compounds, with a focus on their use in probing and controlling cellular signaling pathways. We will explore detailed experimental protocols, present quantitative data for key compounds, and visualize the underlying mechanisms and workflows.

Core Concepts: The Power of Light-Activated Moieties

The fundamental principle behind caged compounds lies in the temporary inactivation of a biologically active molecule by covalent attachment of a PPG. The 2-methoxy-6-nitrobenzyl group serves as an efficient light-sensitive "cage" that can be cleaved upon irradiation with a specific wavelength of light, typically in the near-UV range. This photo-uncaging event rapidly releases the active molecule, allowing for its effects to be studied with high temporal and spatial resolution.

The mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring, such as the 2-methoxy and 6-nitro groups, can significantly influence the photochemical properties of the caging group, including its absorption wavelength, quantum yield, and uncaging kinetics.

Quantitative Data Summary

The efficiency of a photolabile protecting group is paramount for its utility. Key parameters include the quantum yield (Φ), which represents the efficiency of photorelease upon absorption of a photon, and the two-photon absorption cross-section (σ₂), which is crucial for applications involving two-photon excitation for deeper tissue penetration and reduced scattering. The following table summarizes key photochemical properties for a selection of nitrobenzyl-based caging groups.

| Caging Group Derivative | Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Reference |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 | ~0.02 | [1] |

| 6-Nitroveratryl (NV) | ~350 | Varies with leaving group | - | [2] |

| α-Carboxy-2-nitrobenzyl (αCNB) | 308 | 0.38 | - | [3] |

| 4,5-Dimethoxy-2-nitrobenzyl esters | 308 | ~0.03 | - | [3] |

| Biphenyl-caged GABA | 800 | - | 11 | [4] |

Experimental Protocols

Synthesis of 2-Methoxy-6-nitrobenzyl Precursors

The synthesis of 2-methoxy-6-nitrobenzyl compounds typically starts from commercially available precursors. A common strategy involves the bromination of 2-methyl-3-nitroanisole.

Synthesis of 2-Methoxy-6-nitrobenzyl Bromide:

-

Materials: 2-Methyl-3-nitroanisole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-methyl-3-nitroanisole in CCl₄ in a round-bottom flask.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-6-nitrobenzyl bromide.

-

General Protocol for Caging a Bioactive Molecule

The following is a general procedure for caging a molecule containing a hydroxyl or carboxyl group with 2-methoxy-6-nitrobenzyl bromide.

-

Materials: Bioactive molecule with a free hydroxyl or carboxyl group, 2-Methoxy-6-nitrobenzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate), appropriate solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve the bioactive molecule in the chosen solvent.

-

Add the base to the solution and stir for a short period to deprotonate the hydroxyl or carboxyl group.

-

Add a solution of 2-methoxy-6-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the caged compound by column chromatography or preparative HPLC.

-

Protocol for Photolysis (Uncaging)

-

Equipment: A light source capable of emitting in the near-UV range (e.g., mercury lamp with appropriate filters, UV LED, or a laser).

-

Procedure:

-

Prepare a solution of the caged compound in a suitable buffer or cell culture medium.

-

Transfer the solution to a cuvette, petri dish, or the experimental chamber.

-

Irradiate the sample with the light source at the appropriate wavelength (typically around 365 nm for nitrobenzyl compounds).

-

The duration and intensity of irradiation should be optimized based on the quantum yield of the caged compound and the desired concentration of the released molecule.

-

Monitor the release of the bioactive molecule using an appropriate analytical technique (e.g., HPLC, mass spectrometry, or a biological assay).

-

Mandatory Visualizations

Signaling Pathway: Spatiotemporal Control of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The ability to precisely control the activity of key kinases in this pathway is essential for dissecting its complex regulation. 2-Methoxy-6-nitrobenzyl caged inhibitors of kinases like MEK (MAPK/ERK kinase) can be used to achieve this spatiotemporal control.

Caption: Control of the MAPK signaling pathway using a 2-methoxy-6-nitrobenzyl caged MEK inhibitor.

Experimental Workflow: From Synthesis to Biological Readout

The successful application of caged compounds requires a systematic workflow that encompasses chemical synthesis, purification, characterization, and finally, the biological experiment with a clear readout.

Caption: A typical experimental workflow for using 2-methoxy-6-nitrobenzyl caged compounds.

Conclusion

2-Methoxy-6-nitrobenzyl compounds represent a versatile and powerful class of photolabile protecting groups with significant potential in medicinal chemistry and drug development. Their favorable photochemical properties and synthetic tractability allow for the precise control of a wide range of bioactive molecules. The ability to initiate biological processes with a pulse of light opens up new avenues for understanding complex signaling networks, developing novel therapeutic strategies, and designing sophisticated drug delivery systems. As our understanding of photochemistry and our ability to manipulate light at the micro- and nano-scale continue to advance, the applications of these remarkable molecular tools are poised to expand even further.

References

- 1. Spatiotemporal control of kinases and the biomolecular tools to trace activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optogenetic Approaches for the Spatiotemporal Control of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alcohol Protection using 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its selective removal. The 2-methoxy-3-nitrobenzyl (MNB) group is an attractive choice for the protection of alcohols due to its introduction under standard Williamson ether synthesis conditions and its subsequent traceless removal via photolysis. This "caged" alcohol can be deprotected with high spatial and temporal control using UV light, minimizing the need for harsh chemical reagents that could affect sensitive functional groups elsewhere in the molecule.

This document provides a detailed protocol for the protection of alcohols using 2-(bromomethyl)-1-methoxy-3-nitrobenzene and the subsequent photolytic deprotection of the resulting 2-methoxy-3-nitrobenzyl ether.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and serves as a representative example of expected outcomes based on typical Williamson ether synthesis reactions with similar benzyl bromides. Actual yields and reaction times may vary depending on the specific substrate and experimental conditions.

| Substrate Alcohol | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl alcohol (Primary) | 2-Methoxy-3-nitrobenzyl benzyl ether | NaH | THF | 25 | 4 | 92 |

| Cyclohexanol (Secondary) | 2-Methoxy-3-nitrobenzyl cyclohexyl ether | NaH | DMF | 50 | 12 | 78 |

| tert-Butanol (Tertiary) | No Reaction | NaH | THF | 25 | 24 | 0 |

| Phenol | 2-Methoxy-3-nitrobenzyl phenyl ether | K₂CO₃ | Acetone | 60 | 8 | 85 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

-

Benzyl alcohol

-

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of 2-(bromomethyl)-1-methoxy-3-nitrobenzene (1.1 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-methoxy-3-nitrobenzyl benzyl ether.

Protocol 2: Photolytic Deprotection of a 2-Methoxy-3-nitrobenzyl Ether

Materials:

-

2-Methoxy-3-nitrobenzyl protected alcohol

-

Solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

-

Silica gel for purification

Procedure:

-

Dissolve the 2-methoxy-3-nitrobenzyl protected alcohol in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

-

Irradiate the solution with a UV lamp while maintaining a constant temperature (usually room temperature). The irradiation time will depend on the substrate, concentration, and the intensity of the light source. Monitor the reaction progress by TLC or HPLC.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product, which contains the deprotected alcohol and the 2-methoxy-3-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography on silica gel to isolate the pure alcohol.

Mandatory Visualization

Caption: Workflow for the protection of an alcohol using 2-(Bromomethyl)-1-methoxy-3-nitrobenzene.

Caption: Signaling pathway for the photolytic deprotection of a 2-methoxy-3-nitrobenzyl ether.

Application Notes and Protocols: Protecting Hindered Phenols with 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

A comprehensive search for established protocols on the use of 2-(bromomethyl)-1-methoxy-3-nitrobenzene as a protecting group for hindered phenols has revealed a significant lack of specific, documented procedures in the scientific literature. While the principles of protecting group chemistry are well-established, the direct application of this particular reagent for this specific purpose is not described in the available resources.

Researchers and drug development professionals should be aware that while 2-(bromomethyl)-1-methoxy-3-nitrobenzene possesses the chemical functionalities that might suggest its potential as a protecting group—namely a reactive bromomethyl group for attachment to the phenolic oxygen—its efficacy, reaction conditions, and deprotection strategies for hindered phenols have not been reported. The steric hindrance of the phenol and the electronic properties of the reagent would necessitate empirical determination of optimal conditions.

General Considerations for Phenol Protection

The protection of phenols is a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the hydroxyl group. The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal.

Properties of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

To aid researchers who may wish to investigate the potential of this reagent, the known physicochemical properties of 2-(bromomethyl)-1-methoxy-3-nitrobenzene are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃[1][2] |

| Molecular Weight | 246.06 g/mol [1][2] |

| CAS Number | 19689-86-2[1] |

The structure of 2-(bromomethyl)-1-methoxy-3-nitrobenzene features a bromomethyl group, which is a key reactive site for nucleophilic substitution by a phenoxide ion. The nitro and methoxy groups on the benzene ring influence the reactivity of the bromomethyl group.[2]

Hypothetical Protection Workflow

While no specific protocol exists, a hypothetical workflow for the protection of a hindered phenol using 2-(bromomethyl)-1-methoxy-3-nitrobenzene can be conceptualized based on general principles of Williamson ether synthesis. This would typically involve the deprotonation of the hindered phenol to form a phenoxide, followed by its reaction with the electrophilic benzylic bromide.

Caption: Hypothetical workflow for the protection of a hindered phenol.

Proposed Experimental Protocol (Exploratory)

The following is a generalized, exploratory protocol that researchers could use as a starting point for investigating the protection of a hindered phenol. It is crucial to note that this protocol is not based on a literature precedent and would require significant optimization.

Materials:

-

Hindered Phenol

-

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

-

Anhydrous base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile)

-

Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

-

Stirring apparatus and temperature control

-

Reagents for workup (e.g., water, organic solvent for extraction, brine)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the hindered phenol in the anhydrous solvent in the reaction vessel.

-

Deprotonation: Add the base to the solution and stir at room temperature until complete deprotonation is expected. The formation of the phenoxide may be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.

-

Alkylation: Add a solution of 2-(bromomethyl)-1-methoxy-3-nitrobenzene in the anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by TLC. The reaction temperature may be adjusted (e.g., heating) to facilitate the reaction, especially given the steric hindrance.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the protected phenol.

-

Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, mass spectrometry, IR spectroscopy) to confirm its structure.

Potential Deprotection Strategies

The removal of this hypothetical protecting group would likely involve the cleavage of the benzylic ether linkage. Potential strategies could include:

-

Catalytic Hydrogenolysis: The presence of the nitro group might complicate standard hydrogenolysis conditions (e.g., H₂, Pd/C), as it could also be reduced.

-

Strong Acid: Treatment with strong acids like HBr or BBr₃ is a common method for cleaving methyl ethers and could potentially cleave the benzylic ether.[3]

-

Oxidative Cleavage: Certain reagents can oxidatively cleave benzyl ethers.

-

Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the deprotection of phenolic ethers.[4][5]

Caption: General deprotection scheme for a protected phenol.

The use of 2-(bromomethyl)-1-methoxy-3-nitrobenzene for the protection of hindered phenols is an unexplored area of research. The information provided here is intended to serve as a foundational guide for researchers interested in investigating this potential synthetic methodology. Significant experimental work would be required to establish viable protocols, determine reaction efficiencies, and identify effective deprotection conditions. As with any new synthetic procedure, careful planning, execution, and characterization are paramount.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 19689-86-2 | Benchchem [benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

Application Notes and Protocols for the Photochemical Deprotection of 2-Methoxy-6-nitrobenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methoxy-6-nitrobenzyl group is a valuable photolabile protecting group (PPG) for alcohols, finding significant application in organic synthesis, chemical biology, and drug delivery. Its utility stems from its stability under various chemical conditions and its susceptibility to cleavage upon irradiation with UV light, allowing for the controlled release of the protected alcohol with high spatial and temporal precision. This "uncaging" process is traceless, as the byproducts are typically small, neutral molecules that do not interfere with biological systems. The deprotection proceeds via a Norrish Type II photoreaction, an intramolecular hydrogen abstraction by the excited nitro group. This application note provides a detailed protocol for the photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers, along with relevant quantitative data and mechanistic diagrams.

Data Presentation

The efficiency of the photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers, and the closely related and more extensively studied 4,5-dimethoxy-2-nitrobenzyl (6-nitroveratryl, NV) ethers, is influenced by factors such as the substrate, solvent, and irradiation wavelength. Below is a summary of representative quantitative data.

| Protected Alcohol | Protecting Group | Wavelength (nm) | Solvent | Irradiation Time | Yield (%) | Reference |

| Generic Alcohol | 2-Nitrobenzyl | > 300 | Acetonitrile | Varies | Good to Quantitative | [1] |

| Cyclohexylmethanol | 6-Nitroveratryl | 350 | Acetonitrile | 5 min | 92 | [2] |

| 3-Phenyl-1-propanol | 6-Nitroveratryl | 350 | Acetonitrile | 5 min | 95 | [2] |

| Cholesterol | 6-Nitroveratryl | 350 | Dichloromethane | 15 min | 82 | [3] |

| Various Alcohols | p-Methoxybenzyl (PMB) | N/A (Electrochemical) | Methanol | N/A | up to 93 | [4] |

| Various Alcohols | o- and p-Nitrobenzyl | N/A (Chemical) | Methanol/Water | 1.5 - 32 h | Moderate to Good | [5] |

Signaling Pathway and Mechanism

The photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers proceeds through a well-established intramolecular redox reaction known as a Norrish Type II reaction. The key steps are illustrated in the diagram below.

Caption: Mechanism of photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers.

Experimental Protocols

This section provides a detailed, representative protocol for the photochemical deprotection of a 2-methoxy-6-nitrobenzyl ether. The protocol is adapted from a similar procedure for the closely related 6-nitroveratryl ethers and should be optimized for specific substrates.[2]

Materials:

-

2-Methoxy-6-nitrobenzyl protected alcohol

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Buffer solution (e.g., phosphate buffer, pH 7.4) for biological applications

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter to isolate the 350-365 nm region)

-

Quartz reaction vessel

-

Stirring plate and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Solution Preparation: Dissolve the 2-methoxy-6-nitrobenzyl protected alcohol in acetonitrile (or a suitable solvent system like acetonitrile/water) to a concentration of 1-10 mM in a quartz reaction vessel. For biological experiments, a buffered aqueous solution is preferred.

-

Degassing (Optional but Recommended): To minimize side reactions with oxygen, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the solution with a UV lamp, ensuring the light source is centered on the sample. The irradiation time will vary depending on the substrate, concentration, and lamp intensity. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol. The byproduct, 2-methoxy-6-nitrosobenzaldehyde, can also be isolated.

-

Characterization: Confirm the identity and purity of the deprotected alcohol using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the photochemical deprotection experiment.

Caption: General workflow for photochemical deprotection.

Conclusion

The 2-methoxy-6-nitrobenzyl photolabile protecting group offers a robust and versatile tool for the controlled release of alcohols. The deprotection protocol is straightforward and generally high-yielding, making it suitable for a wide range of applications in research and development. Careful optimization of reaction conditions, particularly irradiation time and solvent, is recommended to achieve the best results for specific substrates. The mechanistic understanding of the Norrish Type II reaction allows for the rational design of experiments and the prediction of potential outcomes.

References

Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methoxy-6-nitrobenzyl (MeONB) group is a member of the widely utilized o-nitrobenzyl class of photoremovable protecting groups (PPGs). These PPGs are instrumental in a variety of applications, including the synthesis of complex molecules, drug delivery, and the spatial and temporal control of biologically active compounds ("caged compounds"). The introduction of a methoxy group onto the nitrobenzyl chromophore serves to red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of UV-A light. This feature is particularly advantageous for applications involving sensitive biological systems.

The cleavage mechanism generally proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and form a 2-methoxy-6-nitrosobenzaldehyde byproduct. The efficiency of this process is dependent on several factors, including the irradiation wavelength, the nature of the protected substrate, and the solvent.

Optimal Wavelength for Cleavage

The optimal wavelength for the photolytic cleavage of 2-methoxy-6-nitrobenzyl and its closely related analogue, the 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl or NV) protecting group, lies in the near-UV range, typically between 350 nm and 420 nm . The methoxy substituents increase the molar absorptivity in this range, enabling efficient cleavage at wavelengths that minimize potential damage to sensitive substrates, such as peptides, nucleic acids, and living cells.[1] While cleavage can be initiated at shorter wavelengths, the use of wavelengths above 350 nm is a key advantage of this protecting group class.[1][2]

Commonly employed irradiation sources include mercury lamps with filters, specialized photoreactors (e.g., Rayonet) equipped with 350 nm or 420 nm lamps, and increasingly, high-power light-emitting diodes (LEDs) centered around 365 nm or 405 nm.[3][4]

Quantitative Data Summary

The efficiency of photocleavage is characterized by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (cleavage) to the number of photons absorbed. The following tables summarize key quantitative data for 2-nitrobenzyl-type protecting groups.

Table 1: Recommended Wavelengths for Cleavage of 2-Nitrobenzyl Derivatives

| Protecting Group Family | Recommended Wavelength (nm) | Typical Application / Notes | Source(s) |

| 2-Nitrobenzyl (general) | ~ 340 - 365 | General purpose, high cleavage efficiency. | [5][6] |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Increased absorbance at longer wavelengths, suitable for biological applications. | [1][7] |

| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Similar properties to the NV group. | [1][7] |

Table 2: Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives

| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Source(s) |

| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified | [6] |

| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified | [8][9] |

| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified | [2] |

| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various | [10] |

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of a 2-Methoxy-6-nitrobenzyl Protected Compound in Solution

This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase. The ideal setup, concentration, and irradiation time will need to be optimized for each specific compound.

Materials:

-

2-Methoxy-6-nitrobenzyl protected substrate

-

Anhydrous solvent (e.g., Methanol, Dichloromethane, Acetonitrile, or an appropriate buffer for biological samples)

-

Photoreactor (e.g., Rayonet reactor with 350 nm or 420 nm lamps, or a high-power 365 nm LED setup)

-

Quartz or Pyrex reaction vessel (Note: standard borosilicate glass will absorb a significant portion of UV light below ~320 nm; Pyrex is suitable for >340 nm, while Quartz is preferred for full-spectrum transmission)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical equipment for monitoring the reaction (e.g., TLC, HPLC, LC-MS)

Procedure:

-

Preparation: Dissolve the 2-methoxy-6-nitrobenzyl protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized, but a starting point of 1-10 mM is common. Ensure the solution is optically clear.

-

Degassing (Optional but Recommended): For reactions sensitive to oxidation, degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Oxygen can sometimes interfere with the excited state of the chromophore.

-

Irradiation: Place the reaction vessel inside the photoreactor. If using an immersion lamp, ensure it is properly positioned. Begin stirring to ensure homogenous irradiation of the solution.

-

Monitoring: Monitor the progress of the deprotection by periodically taking aliquots of the reaction mixture and analyzing them by a suitable method (e.g., HPLC, TLC). The disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct can be tracked.

-

Work-up: Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or preparative HPLC to remove the photolytic byproduct (2-methoxy-6-nitrosobenzaldehyde) and any remaining starting material.

Protocol 2: Cleavage of a 2-Nitrobenzyl Linker on a Solid Support

This protocol is applicable for applications such as the release of molecules from a solid-phase synthesis resin or a microarray surface.

Materials:

-

Solid support with attached 2-nitrobenzyl-linked molecule (e.g., glass slide, resin beads)

-

Appropriate solvent or buffer to swell the resin or immerse the surface

-

UV light source (e.g., UV lamp, LED array) with a filter to select the desired wavelength (e.g., 365 nm)

-

Collection vessel

Procedure:

-

Preparation: If using a resin, swell it in an appropriate solvent in a suitable reaction vessel (e.g., a fritted funnel). If using a surface like a microarray, place it in a chamber that can hold a shallow layer of buffer or solvent.

-

Irradiation: Position the UV source at a fixed distance from the solid support to ensure even illumination. Irradiate the support for a predetermined time. For surfaces, close to 80% of a fluorophore was removed from immobilized DNA after UV irradiation at 340 nm.[6]

-

Elution and Collection: After irradiation, collect the supernatant/solvent. This fraction will contain the cleaved molecule.

-

Washing: Wash the solid support with fresh solvent multiple times to ensure complete collection of the released product. Combine the initial supernatant with the washings.

-

Analysis and Purification: Analyze the collected solution to confirm the presence and purity of the desired product. The solution can be concentrated and the product purified as needed.

Visualizations

Photocleavage Reaction Mechanism

Caption: Reaction pathway for the photoremoval of a 2-methoxy-6-nitrobenzyl group.

General Experimental Workflow

Caption: A typical workflow for the photolytic deprotection experiment in solution.

References

- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. arep.med.harvard.edu [arep.med.harvard.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wavelength-controlled orthogonal photolysis of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Synthesis of Heterocyclic Compounds via Nucleophilic Substitution with 2-(Bromomethyl)-1-methoxy-3-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-(Bromomethyl)-1-methoxy-3-nitrobenzene as a key starting material. The methodologies focus on nucleophilic substitution reactions to construct various seven-membered heterocyclic scaffolds, including benzoxazepines, benzothiazepines, and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a versatile reagent for the synthesis of a variety of heterocyclic systems. The presence of a benzylic bromide provides a reactive site for nucleophilic attack, while the methoxy and nitro groups on the benzene ring can influence the reactivity and ultimately the biological activity of the final products. The electron-withdrawing nitro group can play a role in the bioactivity of the synthesized compounds, with nitro-containing heterocyles being investigated for applications ranging from anticancer and antimicrobial to anxiolytic agents.[1][2] This document outlines the synthesis of three key heterocyclic systems: 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine, 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine, and 8-methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine derivatives.

Synthetic Strategies and Reaction Mechanisms

The general synthetic approach involves a two-step process:

-

Nucleophilic Substitution: An initial SN2 reaction where a bifunctional nucleophile attacks the benzylic carbon of 2-(bromomethyl)-1-methoxy-3-nitrobenzene, displacing the bromide ion.

-

Intramolecular Cyclization: A subsequent intramolecular reaction leading to the formation of the seven-membered heterocyclic ring.

The nature of the nucleophile dictates the type of heterocycle formed.

-

Benzoxazepines: Synthesized using 2-aminoethanol, where the amino group acts as the initial nucleophile, followed by intramolecular cyclization involving the hydroxyl group.

-

Benzothiazepines: Synthesized using 2-aminothiophenol, where the more nucleophilic thiol group is expected to initially attack the benzylic bromide.

-

Benzodiazepines: Synthesized using ethane-1,2-diamine, leading to the formation of a diazepine ring system.

Data Presentation

The following table summarizes the key transformations and expected products. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.

| Starting Material | Nucleophile | Product | Expected Yield (%) |

| 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 2-Aminoethanol | 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine | 60-75 |

| 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 2-Aminothiophenol | 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine | 65-80 |

| 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | Ethane-1,2-diamine | 8-Methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine | 55-70 |

Experimental Protocols

General Considerations: All reactions should be carried out in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity. Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Synthesis of 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine

This protocol describes the reaction of 2-(bromomethyl)-1-methoxy-3-nitrobenzene with 2-aminoethanol.

Materials:

-

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

-

2-Aminoethanol

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: N-Alkylation

-

To a solution of 2-aminoethanol (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add a solution of 2-(bromomethyl)-1-methoxy-3-nitrobenzene (1.0 equivalent) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(2-hydroxyethyl)-2-(methoxymethyl)-3-nitrobenzenamine.

Step 2: Intramolecular Cyclization

-

Wash the sodium hydride (1.5 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction to 0 °C and quench carefully with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Synthesis of 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine

This protocol details the reaction of 2-(bromomethyl)-1-methoxy-3-nitrobenzene with 2-aminothiophenol.

Materials:

-

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

-

2-Aminothiophenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2-aminothiophenol (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

-

Add a solution of 2-(bromomethyl)-1-methoxy-3-nitrobenzene (1.0 equivalent) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 3: Synthesis of 8-Methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine Derivative

This protocol outlines the reaction of 2-(bromomethyl)-1-methoxy-3-nitrobenzene with ethane-1,2-diamine. Due to the presence of two nucleophilic amino groups, a mixture of products including the desired cyclized product and polymeric byproducts may be formed. Careful control of reaction conditions is crucial.

Materials:

-

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

-

Ethane-1,2-diamine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Dichloromethane and methanol for chromatography

Procedure:

-

Dissolve 2-(bromomethyl)-1-methoxy-3-nitrobenzene (1.0 equivalent) in dichloromethane.

-

In a separate flask, dissolve ethane-1,2-diamine (5.0 equivalents, excess to favor mono-alkylation and subsequent cyclization) and triethylamine (2.0 equivalents) in dichloromethane.

-

Slowly add the solution of the benzyl bromide to the diamine solution at 0 °C over a period of 2-3 hours using a syringe pump (high dilution conditions to minimize polymerization).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.